N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

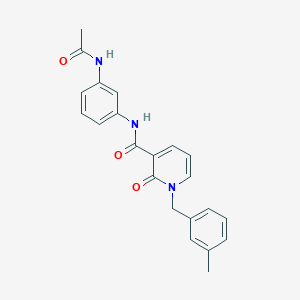

N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-methylbenzyl group at position 1 and a carboxamide-linked 3-acetamidophenyl moiety at position 3.

Key structural features include:

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15-6-3-7-17(12-15)14-25-11-5-10-20(22(25)28)21(27)24-19-9-4-8-18(13-19)23-16(2)26/h3-13H,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODNNUCHGXUUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include acetic anhydride, methylbenzyl chloride, and dihydropyridine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyridine-carboxamide derivatives (Table 1), focusing on substituent variations and reported biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The 3-methylbenzyl group in the target compound likely improves membrane permeability compared to analogs with halogenated benzyl groups (e.g., 4-fluorobenzyl in ). The 3-acetamidophenyl moiety introduces hydrogen-bond donor/acceptor sites absent in simpler aryl substituents (e.g., bromophenyl in ), which may improve target selectivity.

Crystallographic and Conformational Insights :

- The dihydropyridine core in related compounds (e.g., ) adopts a near-planar conformation due to extended π-conjugation, facilitating intermolecular interactions such as hydrogen bonding and π-stacking. This property is critical for crystallization and stability .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for analogs (e.g., amide coupling between 2-oxo-dihydropyridine carboxylic acids and substituted anilines) . However, the 3-methylbenzyl group may require specialized alkylation steps under inert conditions (e.g., argon atmosphere, as in ).

Biological Activity Trends :

- While direct data for the target compound are unavailable, structurally related sulfonamide-pyridine hybrids (e.g., ) demonstrate antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The acetamidophenyl group may similarly enhance activity by mimicking natural substrates.

Biological Activity

N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by a dihydropyridine core, acetamidophenyl, and methylbenzyl substituents, suggests various mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 375.428 g/mol. The structural features include:

| Component | Description |

|---|---|

| Dihydropyridine Core | Central structure associated with various biological activities |

| Acetamidophenyl Group | Enhances interaction with biological targets |

| Methylbenzyl Moiety | Potentially increases lipophilicity and bioavailability |

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth through modulation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially through inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.

- Antimicrobial Properties : Investigations into its antimicrobial activity have indicated effectiveness against certain bacterial strains.

The exact mechanism of action for this compound is under investigation, but it is believed to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.

- Receptor Interaction : Potential interactions with cellular receptors could mediate its biological effects.

Antitumor Activity

A study focusing on the antitumor effects of similar dihydropyridine derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. Notably, the compound was effective in inhibiting the proliferation of MCF-7 breast cancer cells.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that it may exert anti-inflammatory effects by inhibiting iNOS expression.

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetamidophenyl)-4-methyl-3-sulfamoylbenzamide | Contains sulfamoyl group | Different anti-inflammatory properties |

| Indomethacin Derivative | Known anti-inflammatory properties | Established therapeutic use |

| 6-Oxo-1,6-dihydropyridine Derivatives | Similar dihydropyridine core | Variable biological activity |

Q & A

Q. What are the common synthetic routes for preparing N-(3-acetamidophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the dihydropyridine-2-one core via cyclization of β-ketoesters or β-ketoamides under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) .

- Step 2 : Introduction of the 3-methylbenzyl group at the N1 position through nucleophilic substitution or alkylation reactions, often using benzyl halides .

- Step 3 : Attachment of the 3-acetamidophenyl moiety via amide coupling (e.g., using EDC/HOBt or PyBOP as coupling agents) . Reaction optimization (solvent, temperature, catalysts) is critical for yield and purity. For example, pyridine or DMF is often used as a solvent, with yields ranging from 50–75% .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural confirmation employs:

- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylbenzyl protons at δ 3.8–4.2 ppm, acetamido NH at δ 10.2 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 408.15 for C₂₂H₂₂N₃O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dihydropyridine derivatives?

Methodological Answer: Contradictions arise from variations in assay conditions or tautomerism. Strategies include:

- Tautomer standardization : Use XRD or computational modeling (DFT) to identify dominant tautomeric forms under physiological conditions .

- Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1–100 μM) to account for non-linear effects .

- Comparative SAR studies : Synthesize analogs (e.g., replacing 3-methylbenzyl with fluorobenzyl) to isolate structural contributors to activity .

Q. What experimental approaches are used to analyze tautomeric equilibria in dihydropyridine carboxamides?

Q. How can crystallographic challenges (e.g., poor crystal quality) be addressed for this compound?

Methodological Answer: Mitigation strategies:

- Solvent screening : Use mixed solvents (e.g., MeOH/EtOAc) or slow evaporation to improve crystal growth .

- Seeding : Introduce microcrystals from analogous compounds (e.g., bromo- or chloro-substituted derivatives) to induce nucleation .

- Cryocooling : Stabilize crystals at 100 K during XRD data collection to reduce disorder .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer: Combine:

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR workflows involve:

- Systematic substitution : Replace 3-acetamidophenyl with nitro, sulfonamide, or halogenated groups to probe electronic effects .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) using Schrödinger Phase .

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., 3-methylbenzyl enhances lipophilicity) .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties?

Methodological Answer: Optimization steps:

- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, improving solubility .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., acetamido hydrolysis) and modify with bioisosteres .

- Plasma protein binding (PPB) : Measure via equilibrium dialysis; aim for PPB <90% to enhance free drug availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.